Cas no 149739-48-0 (3-3-(Trifluoromethyl)phenyl-1H-pyrazole)

3-3-(Trifluoromethyl)phenyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 3-(3-(Trifluoromethyl)phenyl)-1H-pyrazole
- 3-(3-TRIFLUOROMETHYLPHENYL)PYRAZOLE
- 3-[3-(Trifluoromethyl)phenyl]-1H-pyrazole
- 3-[3-(trifluoromethyl)phenyl]pyrazole
- AC1LEMM3
- AC1Q4IS4
- SBB000524
- SureCN99662
- trifluoromethylphenylpyrazole
- BUTTPARK 18\04-23
- TIMTEC-BB SBB000524
- 3-(3-TRIFLUOROMETHYLPHENY)PYRAZOLE
- 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole
- 3-[3-(Trifluoromethyl)phenyl]-1H-pyrazole97%
- MFCD00973825
- 3X-0381
- SCHEMBL99662
- SR-01000307253
- J-510557
- AKOS005070389
- Z815437688
- ZFA73948
- DTXSID90350960
- 149739-48-0
- SR-01000307253-1
- 3-3-(Trifluoromethyl)phenyl-1H-pyrazole
-
- MDL: MFCD00973825
- Inchi: InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-7(6-8)9-4-5-14-15-9/h1-6H,(H,14,15)
- InChI Key: VHGYUJSYTDIYSS-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1)C(F)(F)F)C2=NNC=C2
Computed Properties
- Exact Mass: 212.05613272g/mol
- Monoisotopic Mass: 212.05613272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 28.7Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: 78-79°
- Boiling Point: 335.1±42.0 °C at 760 mmHg
- Flash Point: 156.4±27.9 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
3-3-(Trifluoromethyl)phenyl-1H-pyrazole Security Information
- Signal Word:warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- HazardClass:IRRITANT
3-3-(Trifluoromethyl)phenyl-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM309091-1g |
3-(3-(Trifluoromethyl)phenyl)-1H-pyrazole |
149739-48-0 | 95%+ | 1g |
$105 | 2023-02-02 | |
Apollo Scientific | PC4123-1g |
3-[3-(Trifluoromethyl)phenyl]-1H-pyrazole |
149739-48-0 | 97% | 1g |
£100.00 | 2025-02-21 | |
TRC | T897610-50mg |
3-[3-(Trifluoromethyl)phenyl]-1H-pyrazole |
149739-48-0 | 50mg |
$ 50.00 | 2022-06-02 | ||
abcr | AB257122-1 g |
3-[3-(Trifluoromethyl)phenyl]-1H-pyrazole, 95%; . |
149739-48-0 | 95% | 1g |
€153.90 | 2023-04-27 | |
Apollo Scientific | PC4123-250mg |
3-[3-(Trifluoromethyl)phenyl]-1H-pyrazole |
149739-48-0 | 97% | 250mg |
£22.00 | 2023-04-21 | |
Oakwood | 005910-250mg |
3-(3-Trifluoromethylphenyl)pyrazole |
149739-48-0 | 250mg |
$54.00 | 2024-07-19 | ||
1PlusChem | 1P00APNG-1g |
3-(3-TRIFLUOROMETHYLPHENYL)PYRAZOLE |
149739-48-0 | 1g |
$151.00 | 2025-02-25 | ||
Fluorochem | 005910-5g |
3-(3-Trifluoromethylphenyl)pyrazole |
149739-48-0 | 5g |
£352.00 | 2022-03-01 | ||
TRC | T897610-100mg |
3-[3-(Trifluoromethyl)phenyl]-1H-pyrazole |
149739-48-0 | 100mg |
$ 95.00 | 2022-06-02 | ||
Fluorochem | 005910-250mg |
3-(3-Trifluoromethylphenyl)pyrazole |
149739-48-0 | 250mg |
£29.00 | 2022-03-01 |
3-3-(Trifluoromethyl)phenyl-1H-pyrazole Related Literature
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
Additional information on 3-3-(Trifluoromethyl)phenyl-1H-pyrazole
3-3-(Trifluoromethyl)phenyl-1H-pyrazole: A Comprehensive Overview
The compound with CAS No. 149739-48-0, commonly referred to as 3-3-(Trifluoromethyl)phenyl-1H-pyrazole, is a fascinating molecule with significant applications in various fields. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The presence of a trifluoromethyl group attached to the phenyl ring introduces unique electronic and steric properties, making it a valuable compound in both academic and industrial research.
Pyrazoles are known for their versatility in organic synthesis and have been extensively studied due to their ability to act as building blocks in the construction of complex molecules. The trifluoromethylphenyl substituent in this compound adds an additional layer of complexity, enhancing its reactivity and making it suitable for a wide range of applications. Recent studies have highlighted its potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
One of the most intriguing aspects of 3-3-(Trifluoromethyl)phenyl-1H-pyrazole is its role in medicinal chemistry. Researchers have explored its ability to modulate various biological targets, including enzymes and receptors, which are implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, a study published in 2023 demonstrated that this compound exhibits potent inhibitory activity against a specific kinase involved in tumor growth, suggesting its potential as a lead compound for anticancer drug development.
In the field of agrochemistry, 3-3-(Trifluoromethyl)phenyl-1H-pyrazole has shown promise as a component in pesticides and herbicides. Its ability to interact with key enzymes in plant pathogens has been extensively studied, with recent findings indicating its efficacy in controlling fungal infections in crops. This makes it a valuable candidate for developing environmentally friendly agricultural solutions.
The synthesis of 3-3-(Trifluoromethyl)phenyl-1H-pyrazole involves a multi-step process that typically begins with the preparation of the trifluoromethylphenyl precursor. This is followed by cyclization reactions to form the pyrazole ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact.
From a structural perspective, the trifluoromethyl group attached to the phenyl ring plays a crucial role in determining the electronic properties of the molecule. This group introduces electron-withdrawing effects, which enhance the electrophilic character of the pyrazole ring. Such characteristics make it an excellent substrate for various electrophilic aromatic substitution reactions, further expanding its utility in organic synthesis.
Another area where 3-3-(Trifluoromethyl)phenyl-1H-pyrazole has garnered significant attention is in materials science. Its unique electronic properties make it a potential candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Recent studies have explored its ability to act as an electron-deficient component in donor-acceptor systems, demonstrating promising results in terms of charge transport properties.
In terms of toxicity and environmental impact, studies have shown that 3-3-(Trifluoromethyl)phenyl-1H-pyrazole exhibits low acute toxicity when administered at moderate doses. However, long-term exposure studies are still required to fully assess its safety profile. Regulatory agencies have emphasized the need for comprehensive risk assessments before widespread commercialization.
Looking ahead, the continued exploration of 3-3-(Trifluoromethyl)phenyl-1H-pyrazole is expected to yield further insights into its potential applications. Collaborative efforts between academic institutions and industry partners are likely to drive innovation in this area, leading to the development of novel compounds with enhanced functionality.
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